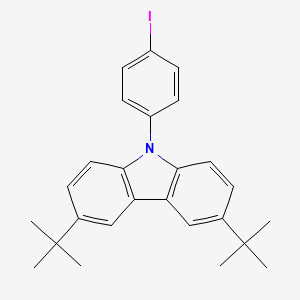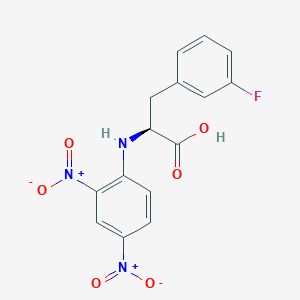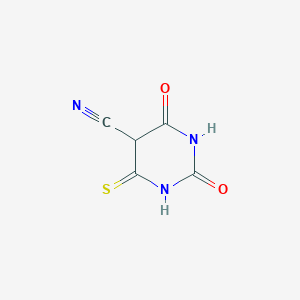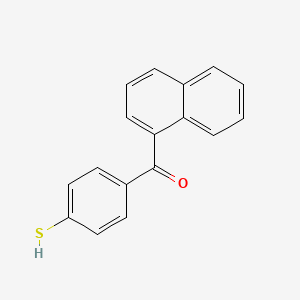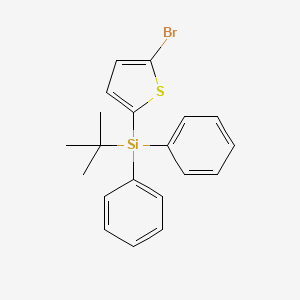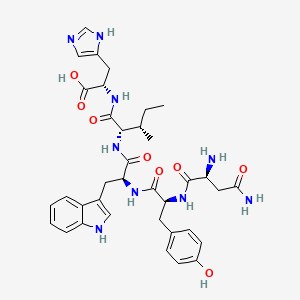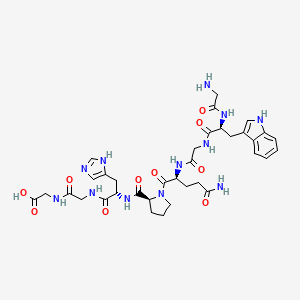
Glycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycine is a complex peptide compound composed of multiple amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protective groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like histidine and tryptophan.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in modified histidine or tryptophan residues.
Applications De Recherche Scientifique
Glycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycine has several scientific research applications:
Medicine: Potential therapeutic applications in neuroprotection and treatment of neurodegenerative diseases.
Biochemistry: Used in studies of protein-protein interactions and enzyme activity.
Industry: Potential use in the development of novel biomaterials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Glycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycine involves its interaction with specific molecular targets. For instance, it may modulate oxidative stress and enzyme activity, influencing pathways related to neuroprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glycyl-L-prolyl-L-glutamic acid (GPE)
- Glycyl-L-prolyl-L-glutamate pseudotripeptides
Uniqueness
Glycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential therapeutic applications .
Propriétés
Numéro CAS |
366455-92-7 |
|---|---|
Formule moléculaire |
C35H46N12O10 |
Poids moléculaire |
794.8 g/mol |
Nom IUPAC |
2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C35H46N12O10/c36-12-28(49)45-24(10-19-13-39-22-5-2-1-4-21(19)22)32(54)42-16-30(51)44-23(7-8-27(37)48)35(57)47-9-3-6-26(47)34(56)46-25(11-20-14-38-18-43-20)33(55)41-15-29(50)40-17-31(52)53/h1-2,4-5,13-14,18,23-26,39H,3,6-12,15-17,36H2,(H2,37,48)(H,38,43)(H,40,50)(H,41,55)(H,42,54)(H,44,51)(H,45,49)(H,46,56)(H,52,53)/t23-,24-,25-,26-/m0/s1 |
Clé InChI |
AJISXBIFJXYESZ-CQJMVLFOSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CN)C(=O)N[C@@H](CC4=CN=CN4)C(=O)NCC(=O)NCC(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CN)C(=O)NC(CC4=CN=CN4)C(=O)NCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


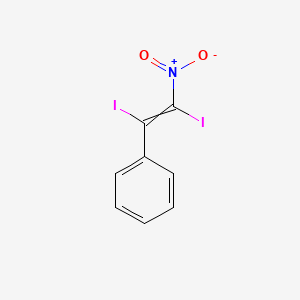
![11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid](/img/structure/B14246606.png)
![3-(4'-Chloro-4-methyl[1,1'-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B14246612.png)
